nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

Catalog No.
S12381097
CAS No.
M.F
C43H85NO5
M. Wt
696.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hyd...

Product Name

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

IUPAC Name

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-23-30-40-48-42(46)34-26-19-21-28-36-44(38-31-39-45)37-29-22-20-27-35-43(47)49-41(32-24-17-14-11-8-5-2)33-25-18-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

LANSUGQBTNOIMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex synthetic lipid compound characterized by its unique structure, which includes a nonyl group, a heptadecan-9-yloxy group, and a hydroxypropylamino group. This compound is primarily utilized in the formulation of lipid nanoparticles for drug delivery systems, particularly in the context of mRNA delivery and protein expression in biological models. Its molecular formula is C34H69N1O5C_{34}H_{69}N_{1}O_{5} with a molecular weight of approximately 539.9 g/mol, indicating its substantial size and complexity.

The chemical behavior of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate includes several types of reactions:

  • Reduction Reactions: These involve the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride.
  • Substitution Reactions: This type involves replacing one functional group with another, typically facilitated by reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and alkylating agents (e.g., methyl iodide). The reactions are generally conducted under controlled conditions to ensure the desired products are formed.

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate exhibits significant biological activity, particularly in drug delivery applications. Its ability to form lipid nanoparticles allows it to encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery into cells. This property is crucial for applications in gene therapy and vaccine development, where effective cellular uptake is essential for therapeutic efficacy.

The synthesis of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate typically involves multiple steps:

  • Formation of the Heptadecan-9-yloxy Group: This can be achieved through the reaction of heptadecanol with appropriate reagents under controlled conditions.
  • Attachment of the Hydroxypropylamino Group: This step often involves amination reactions where hydroxypropylamine reacts with activated carboxylic acids derived from fatty acids.
  • Final Esterification: The final step involves the esterification of the heptanoic acid moiety with the previously synthesized components to form the complete structure.

These processes are often optimized for high yields and purity, utilizing techniques such as chromatography for purification.

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate has diverse applications:

  • Drug Delivery Systems: Primarily used in lipid nanoparticles for delivering mRNA and proteins.
  • Gene Therapy: Facilitates the introduction of genetic material into cells effectively.
  • Vaccine Development: Enhances the stability and delivery of vaccine components.

Research indicates that nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate interacts favorably with cellular membranes, promoting effective uptake of encapsulated therapeutic agents. Studies have shown that its lipid composition significantly influences cellular uptake efficiency and subsequent biological activity.

Several compounds share structural similarities with nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate:

Compound NameStructural FeaturesUnique Properties
Heptadecan-9-yl 8-[hydroxy(nonyl)amino]octanoateSimilar alkyl chain lengthsDifferent functional group positioning
Nonyl 10-[(8-heptadecan-9-yloxy)-8-(hydroxyethyl)amino]decanoateVariation in alkyl chainsEnhanced stability due to different ester groups
Undecyl 10-[8-(heptadecan-9-yloxy)-8-(hydroxyethyl)amino]decanoateDifferent chain lengthsPotentially different pharmacokinetics

Uniqueness: Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is distinguished by its specific combination of functional groups that enhance its stability and efficiency in forming lipid nanoparticles, making it particularly effective for drug delivery applications compared to other similar compounds.

XLogP3

14.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

695.64277481 g/mol

Monoisotopic Mass

695.64277481 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-09-2024

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